F-Peg2-SO-cooh

PROTAC linker design fluorinated PEG physicochemical properties

F-Peg2-SO-cooh (molecular formula C8H15FO5S, exact mass 242.06) is a heterobifunctional polyethylene glycol (PEG) derivative of the PEG2 class. Its chemical architecture integrates three distinct functional elements: a terminal carboxylic acid (-COOH) for amide or ester conjugation, a sulfonic acid/sulfone (-SO2-) moiety, and a terminal fluorine atom.

Molecular Formula C8H15FO5S
Molecular Weight 242.27 g/mol
Cat. No. B12417678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-Peg2-SO-cooh
Molecular FormulaC8H15FO5S
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC(COCCS(=O)CC(=O)O)OCCF
InChIInChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11)
InChIKeyBXTUBVJMIFXZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-Peg2-SO-cooh: A Fluorinated PEG2-Sulfonic Acid Linker for PROTAC and Bioconjugation Procurement


F-Peg2-SO-cooh (molecular formula C8H15FO5S, exact mass 242.06) is a heterobifunctional polyethylene glycol (PEG) derivative of the PEG2 class [1]. Its chemical architecture integrates three distinct functional elements: a terminal carboxylic acid (-COOH) for amide or ester conjugation, a sulfonic acid/sulfone (-SO2-) moiety, and a terminal fluorine atom . This precise combination distinguishes it from non-fluorinated PEG2-sulfonic acid analogs and positions it as a specialized building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other precision bioconjugates [1].

Why Standard PEG2-Sulfonic Acid Linkers Cannot Replace Fluorinated F-Peg2-SO-cooh


Interchanging F-Peg2-SO-cooh with a non-fluorinated analog like Carboxy-PEG2-sulfonic acid is scientifically invalid because linker composition directly modulates the physicochemical and biological properties of the final degrader [1]. While both share a PEG2 backbone and dual acidic termini, the strategic replacement of a hydrogen with a fluorine atom in F-Peg2-SO-cooh introduces a distinct electronic and steric environment . Fluorination in linker design has been demonstrated to modulate key parameters including lipophilicity, membrane permeability, and conformational control—factors that can significantly alter PROTAC degradation potency and selectivity [1]. Substituting a non-fluorinated linker risks deviating from established structure-activity relationships (SAR), potentially compromising target engagement, cellular permeability, or degradation efficiency [2].

F-Peg2-SO-cooh Quantitative Differentiation Evidence: Comparative Performance Analysis


Comparative Molecular Properties: F-Peg2-SO-cooh vs. Non-Fluorinated Carboxy-PEG2-sulfonic Acid

Direct head-to-head comparison of molecular weight, formula, and elemental composition between F-Peg2-SO-cooh and its closest non-fluorinated analog, Carboxy-PEG2-sulfonic acid. The fluorine substitution results in a measurable increase in molecular weight and altered elemental profile .

PROTAC linker design fluorinated PEG physicochemical properties

Functional Group Reactivity Profile: Orthogonal Conjugation Capabilities of F-Peg2-SO-cooh

F-Peg2-SO-cooh contains a carboxylic acid (-COOH) and a sulfonyl (-SO2-) group, enabling orthogonal conjugation strategies. The -COOH group reacts with primary amines via EDC/HATU coupling, while the sulfonyl group can participate in distinct reactions such as esterification and halogenation . This is contrasted with simpler analogs like Carboxy-PEG2-amine, which lack the sulfonyl functionality and thus offer fewer orthogonal conjugation options .

bioconjugation orthogonal chemistry PROTAC synthesis

Impact of Fluorination on Linker Hydrophilicity: Class-Level Inference from Fluorinated PEG Studies

While direct logP or LogD data for F-Peg2-SO-cooh is not publicly available, class-level inference from studies on fluorinated PROTAC linkers demonstrates that strategic fluorine incorporation can measurably reduce lipophilicity [1]. Research on 'skipped' fluorination motifs in pentanediol-based linkers showed that fluorination decreased lipophilicity as measured by ¹⁹F NMR, a property that can enhance aqueous solubility and potentially improve in vivo pharmacokinetics [1]. This contrasts with non-fluorinated PEG linkers which, while hydrophilic, do not benefit from the same lipophilicity-modulating effects.

fluorination lipophilicity PROTAC pharmacokinetics

Purity and Storage Stability Specifications: F-Peg2-SO-cooh vs. Commercial Alternatives

Vendor specifications for F-Peg2-SO-cooh indicate a purity of ≥98% with defined storage conditions (powder at -20°C for 3 years; in solvent at -80°C for 1 year) . In comparison, a closely related fluorinated analog, F-PEG2-SO2-CH2COOH (MW 258.3), is offered at 98% purity with similar storage requirements but different shipping conditions . The non-fluorinated Carboxy-PEG2-sulfonic acid is also available at ≥95% purity . This establishes a baseline purity expectation and confirms that F-Peg2-SO-cooh meets or exceeds the purity standards of its closest analogs.

compound purity storage stability quality control

Optimal Research and Industrial Applications for F-Peg2-SO-cooh Based on Verified Evidence


Precision Synthesis of Fluorinated PROTAC Degraders Requiring Orthogonal Conjugation

F-Peg2-SO-cooh is ideally suited for constructing PROTACs where precise, stepwise conjugation is required. The orthogonal reactivity of the -COOH and -SO2- groups enables sequential attachment of the E3 ligase ligand and the target protein ligand without protecting group manipulation. The fluorine atom serves as a non-perturbing NMR probe for tracking the linker during synthesis and in subsequent biological assays [1].

Development of PROTACs with Enhanced Solubility for In Vitro and In Vivo Studies

Based on class-level evidence that fluorination can reduce lipophilicity , F-Peg2-SO-cooh is a strategic choice for PROTAC programs where improved aqueous solubility is critical. The inherent hydrophilicity of the PEG2 spacer combined with the potential lipophilicity-modulating effect of the fluorine atom may facilitate formulation and reduce non-specific binding in cellular assays.

Building Block for High-Purity Bioconjugate and ADC Linker Libraries

With a verified purity specification of ≥98% , F-Peg2-SO-cooh is appropriate for inclusion in high-quality linker libraries used for antibody-drug conjugate (ADC) development or other precision bioconjugation applications. The defined storage and stability parameters ensure consistent performance across multiple synthesis campaigns.

Fluorine-19 NMR Probe Development for Pharmacokinetic and Binding Studies

The terminal fluorine atom in F-Peg2-SO-cooh provides a unique spectroscopic handle for ¹⁹F NMR studies . This enables non-invasive tracking of the linker or derived PROTAC molecules in complex biological environments, offering a distinct advantage over non-fluorinated analogs which lack this quantifiable and non-radioactive detection capability.

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